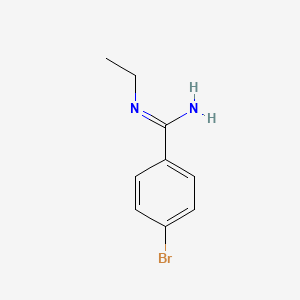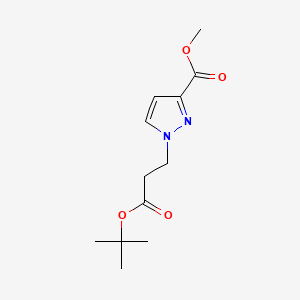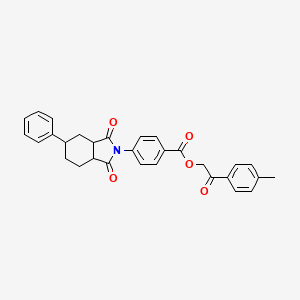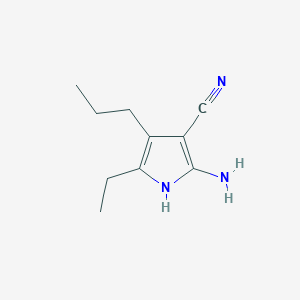![molecular formula C23H19N3O4 B12466995 1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with 1,5-dimethyl-2-phenyl-2H-pyrrol-3-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biological pathways. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-DIMETHYL-4-[(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE
- 1,5-DIMETHYL-4-[(E)-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE
Uniqueness
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2H-PYRROL-3-ONE is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs.
Propiedades
Fórmula molecular |
C23H19N3O4 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1,5-dimethyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-2-phenyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C23H19N3O4/c1-15-21(23(27)22(25(15)2)16-7-4-3-5-8-16)24-14-19-11-12-20(30-19)17-9-6-10-18(13-17)26(28)29/h3-14,22H,1-2H3 |
Clave InChI |
SFMNJYGIXLKXQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)
![(4-Bromophenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12466924.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)




![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)

![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
